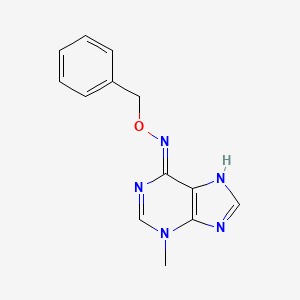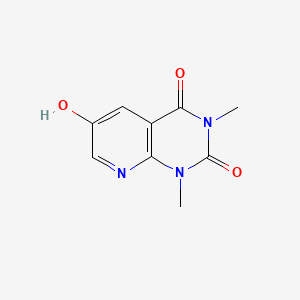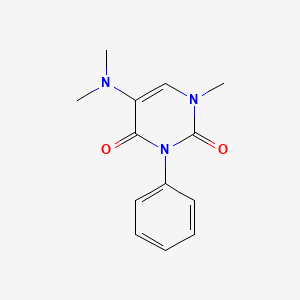
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include a dimethylamino group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-, the synthesis can be achieved through the following steps:
Alkylation at the N1-position: This step involves the introduction of a methyl group at the N1-position of uracil. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced at the 5-position through a nucleophilic substitution reaction. This can be done using dimethylamine and a suitable leaving group at the 5-position, such as a halogen.
Phenylation at the 3-position: The phenyl group can be introduced at the 3-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a halogenated uracil derivative.
Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Uracil derivatives can undergo oxidation reactions, often leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be used to modify the functional groups on the uracil ring, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing various substituents at different positions on the uracil ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, phenylboronic acid.
Major Products Formed:
Hydroxylated Uracil Derivatives: Formed through oxidation reactions.
Aminated Uracil Derivatives: Formed through reduction of nitro groups.
Substituted Uracil Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with nucleic acids and proteins, which can provide insights into its biological activity.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
5-Fluorouracil: A well-known uracil derivative used as an anticancer agent.
5-Aminouracil: Another uracil derivative with potential therapeutic applications.
6-Substituted Uracil Derivatives: These compounds have modifications at the 6-position and are studied for their antiviral and anticancer properties.
Uniqueness: Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the dimethylamino group, methyl group, and phenyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
53727-39-2 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
5-(dimethylamino)-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI 键 |
HGTNFDRANJNWME-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



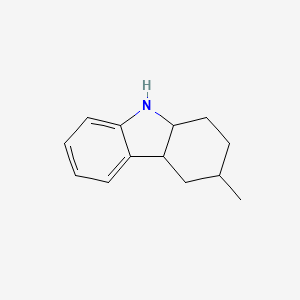

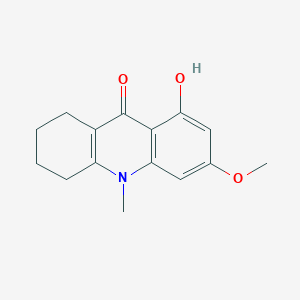

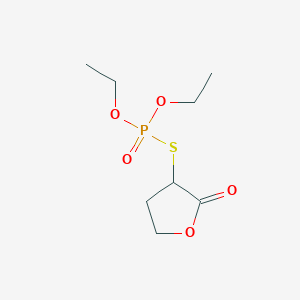
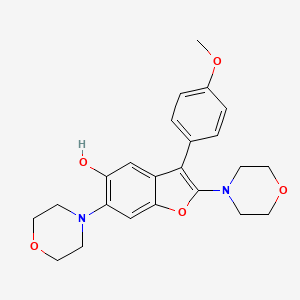
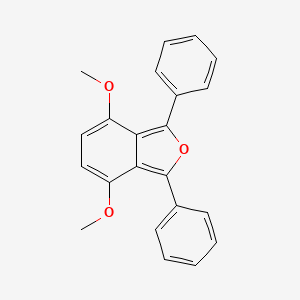
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
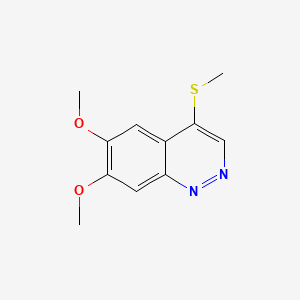
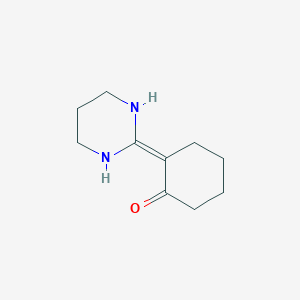
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
